Anthraquinone-1,8-disulfonic acid dipotassium salt: A Comprehensive Technical Guide
Anthraquinone-1,8-disulfonic acid dipotassium salt: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental properties of Anthraquinone-1,8-disulfonic acid dipotassium salt. This document consolidates essential data on its chemical and physical characteristics, analytical methodologies, and biological activities, serving as a vital resource for professionals in research and drug development.
Core Properties and Data
Anthraquinone-1,8-disulfonic acid dipotassium salt is a derivative of anthraquinone, characterized by the presence of two sulfonate groups at the 1 and 8 positions of the anthraquinone core. These modifications significantly influence its solubility and potential applications.
Chemical and Physical Properties
A summary of the key quantitative data for Anthraquinone-1,8-disulfonic acid dipotassium salt is presented in the table below. This allows for a quick reference to its fundamental physical and chemical properties.
| Property | Value | Source |
| Chemical Formula | C₁₄H₆K₂O₈S₂ | [1] |
| Molecular Weight | 444.51 g/mol | [1][2] |
| CAS Number | 14938-42-2 | [1][2] |
| Appearance | White to yellow or yellow-reddish powder/crystals | |
| Solubility | Slightly soluble in water. The free acid is highly water-soluble (400 g/L at 18°C), but the potassium salt's solubility is reduced. | [2] |
| Thermal Stability | Decomposes at 293°C | [2] |
| UV-Vis Absorption (λmax) | 250–350 nm in aqueous solutions | [2] |
Structural Information
The chemical structure of Anthraquinone-1,8-disulfonic acid dipotassium salt is fundamental to understanding its reactivity and interactions.
Caption: Chemical structure of Anthraquinone-1,8-disulfonic acid dipotassium salt.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols related to the synthesis, purification, and analysis of Anthraquinone-1,8-disulfonic acid dipotassium salt.
Synthesis and Purification
The synthesis of Anthraquinone-1,8-disulfonic acid dipotassium salt typically involves the sulfonation of anthraquinone. The following is a generalized protocol based on established methods for anthraquinone sulfonation.
Caption: Generalized workflow for the synthesis and purification of Anthraquinone-1,8-disulfonic acid dipotassium salt.
Methodology:
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Sulfonation: Anthraquinone is added to oleum (fuming sulfuric acid) in the presence of a mercury catalyst. The reaction mixture is heated to 140-160°C to facilitate the sulfonation at the alpha positions (1 and 8).
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Drowning: The reaction mixture is carefully poured into water to quench the reaction and dilute the acid.
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Neutralization: The acidic solution is neutralized with a potassium hydroxide (KOH) solution to form the dipotassium salt.
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Crystallization and Purification: The product is isolated by crystallization from the aqueous solution. Recrystallization may be performed to achieve higher purity. The final product is collected by filtration and dried.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard technique for assessing the purity of Anthraquinone-1,8-disulfonic acid dipotassium salt. The following is an illustrative HPLC method.
Caption: A typical experimental workflow for HPLC analysis.
Illustrative HPLC Parameters:
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Column: Reversed-phase C18 column (e.g., 5 µm particle size, 250 x 4.6 mm).
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Mobile Phase: A gradient of methanol and water (acidified with an agent like trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
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Detection: UV-Vis detector set at a wavelength within the 250-350 nm range.
-
Injection Volume: 10-20 µL.
Application in Redox Flow Batteries
Anthraquinone-1,8-disulfonic acid dipotassium salt is a candidate for use as a negolyte in aqueous organic redox flow batteries. A general protocol for assembling and testing a lab-scale redox flow battery is described below.
Caption: Experimental workflow for testing in a redox flow battery.
Methodology:
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Electrolyte Preparation: The negolyte is prepared by dissolving Anthraquinone-1,8-disulfonic acid dipotassium salt in a suitable aqueous supporting electrolyte. The posolyte, a suitable redox couple such as ferro/ferricyanide, is also prepared.
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Cell Assembly: A two-compartment electrochemical flow cell is assembled with carbon felt electrodes, an ion-exchange membrane separating the two half-cells, and gaskets to ensure a proper seal.
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System Setup: The flow cell is connected to reservoirs containing the negolyte and posolyte via tubing and peristaltic pumps.
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Electrochemical Testing: The performance of the battery is evaluated using techniques such as cyclic voltammetry to study the redox behavior and charge-discharge cycling to determine the battery's efficiency and capacity retention over multiple cycles.
Biological Activity and Signaling Pathways
While research into the specific biological activities of Anthraquinone-1,8-disulfonic acid dipotassium salt is ongoing, the broader class of anthraquinones is known to possess various biological effects, including potential anticancer and antimicrobial properties.
Anticancer Mechanisms of Anthraquinones
Anthraquinone derivatives have been shown to exert anticancer effects through multiple mechanisms. A generalized overview of these mechanisms is presented below. It is important to note that the specific pathways activated by the 1,8-disulfonic acid dipotassium salt may vary.
Caption: Generalized signaling pathways for the anticancer activity of anthraquinones.
The anticancer activity of anthraquinones can be attributed to several mechanisms, including the induction of DNA damage, leading to cell cycle arrest and apoptosis.[3][4] Some derivatives can also modulate autophagy and increase the production of reactive oxygen species (ROS), causing oxidative stress and subsequent cancer cell death.[3][4]
Antimicrobial Mechanisms of Anthraquinones
The antimicrobial properties of anthraquinones are also multifaceted. The proposed mechanisms of action against bacteria include:
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Inhibition of Biofilm Formation: Preventing bacteria from forming protective biofilm communities.
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Cell Wall Disruption: Damaging the integrity of the bacterial cell wall.
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Inhibition of Nucleic Acid and Protein Synthesis: Interfering with essential cellular processes.
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Blockage of Energy Metabolism: Disrupting the pathways bacteria use to generate energy.[5]
The presence and position of substituent groups, such as the sulfonate groups in Anthraquinone-1,8-disulfonic acid dipotassium salt, are known to influence the potency and spectrum of antimicrobial activity.[5]
Safety and Handling
Appropriate safety precautions should be observed when handling Anthraquinone-1,8-disulfonic acid dipotassium salt.
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and protective clothing.
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
This guide is intended for informational purposes for a scientific audience and should be used in conjunction with established laboratory safety practices and a thorough review of the current literature.
References
- 1. 9,10-anthraquinone-1,8-disulfonate dipotassium salt | C14H6K2O8S2 | CID 26976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anthraquinone-1,8-disulfonic Acid Dipotassium Salt | 14938-42-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
